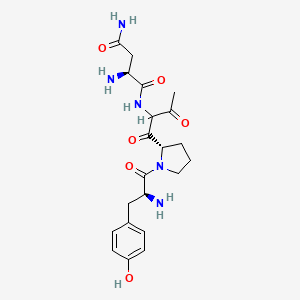
(2S)-2-Amino-N1-(1-((S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)-1,3-dioxobutan-2-yl)succinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-2-Amino-N1-(1-((S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)-1,3-dioxobutan-2-yl)succinamide” is a complex organic molecule that features multiple functional groups, including amino, hydroxy, and amide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino and hydroxy groups: These functional groups can be introduced through selective functionalization reactions.
Coupling reactions: The final compound is assembled through coupling reactions that link the various fragments together.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The amino groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amide groups would yield primary or secondary amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of amino and hydroxy groups suggests that it could interact with biological molecules such as proteins and enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests that it could act as an inhibitor or modulator of specific biological pathways.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets.
相似化合物的比较
Similar Compounds
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: A simpler compound with similar functional groups.
N1-(1-((S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)-1,3-dioxobutan-2-yl)succinamide: A compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of “(2S)-2-Amino-N1-(1-((S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)-1,3-dioxobutan-2-yl)succinamide” lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.
属性
分子式 |
C21H29N5O6 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-1,3-dioxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C21H29N5O6/c1-11(27)18(25-20(31)14(22)10-17(24)29)19(30)16-3-2-8-26(16)21(32)15(23)9-12-4-6-13(28)7-5-12/h4-7,14-16,18,28H,2-3,8-10,22-23H2,1H3,(H2,24,29)(H,25,31)/t14-,15-,16-,18?/m0/s1 |
InChI 键 |
SXLGVIAVFYWTSW-GXHPLKFQSA-N |
手性 SMILES |
CC(=O)C(C(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N)NC(=O)[C@H](CC(=O)N)N |
规范 SMILES |
CC(=O)C(C(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
![N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine](/img/structure/B12899575.png)
![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
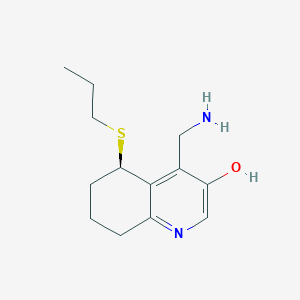
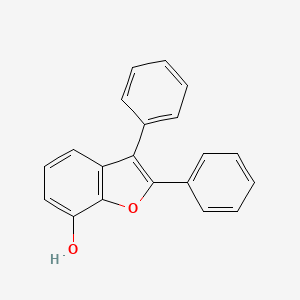
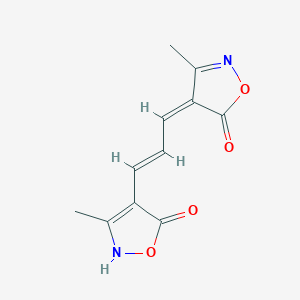
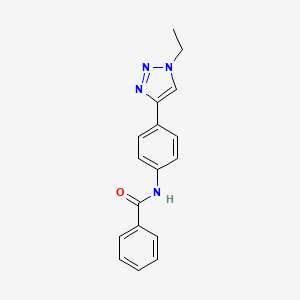
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
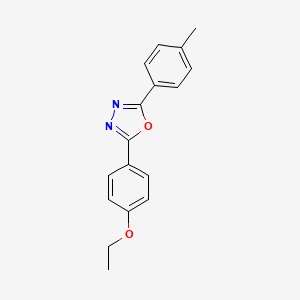
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)
![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)

